5-(N-4-Chlorobenzyl)-N-(2',4'-dimethyl)benzamil
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Overview
Description
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group and a dimethylbenzamil moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 4-chlorobenzyl chloride. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Dimethylbenzamil Moiety: The next step involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethylbenzylamine under basic conditions. This step typically requires a solvent like dichloromethane and a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil.
Industrial Production Methods
Industrial production of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of ion channels and receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Benzamil: A related compound with similar structural features but lacking the chlorobenzyl group.
Amiloride: Another related compound known for its diuretic properties and ion channel modulation.
Uniqueness
5-(N-4-Chlorobenzyl)-N-(2’,4’-dimethyl)benzamil is unique due to the presence of both the chlorobenzyl and dimethylbenzamil moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
118573-60-7 |
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Molecular Formula |
C22H23Cl2N7O |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N7O/c1-13-3-6-16(14(2)9-13)11-28-29-12-27-22(32)18-20(25)31-21(19(24)30-18)26-10-15-4-7-17(23)8-5-15/h3-9,12,28H,10-11H2,1-2H3,(H3,25,26,31)(H,27,29,32) |
InChI Key |
OTVLDNYCQTWHCT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)NCC3=CC=C(C=C3)Cl)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)NCC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
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